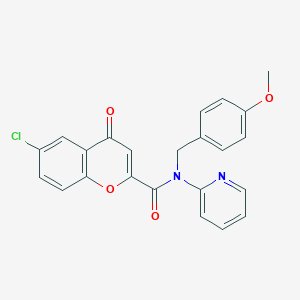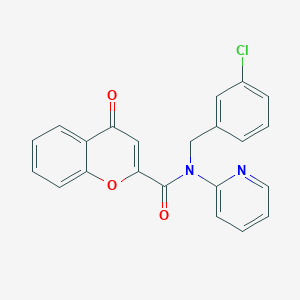![molecular formula C21H19N3O2S B11357285 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11357285.png)
2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is an organic compound with a complex structure that includes a pyrimidine ring, phenyl groups, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the phenyl and sulfanyl groups. Common reagents used in the synthesis include 4-methylphenol, ethyl bromide, and thiourea. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
Uniqueness
2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C21H19N3O2S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenoxy)ethylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H19N3O2S/c1-14-3-7-16(8-4-14)19-18(13-22)20(25)24-21(23-19)27-12-11-26-17-9-5-15(2)6-10-17/h3-10H,11-12H2,1-2H3,(H,23,24,25) |
Clave InChI |
DLRASYMSRKMGOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCCOC3=CC=C(C=C3)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11357204.png)
![5-fluoro-3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11357209.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357217.png)
![2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11357226.png)
![N-(2,3-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11357230.png)
![4-({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11357233.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11357241.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11357256.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methylbutanamide](/img/structure/B11357258.png)

![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11357277.png)
![Ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11357287.png)

